molecular formula C18H15N3O5S2 B2984569 methyl 4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoate CAS No. 442152-02-5

methyl 4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoate

Cat. No.: B2984569
CAS No.: 442152-02-5
M. Wt: 417.45
InChI Key: XEAPLEXBTQVGRY-UHFFFAOYSA-N
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Description

Methyl 4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoate (referred to hereafter as Compound 3y in ) is a sulfamoyl-substituted benzoate ester featuring a thiazole ring and carbamoyl linkage. Synthesized via a two-step protocol involving hydrolysis of its methyl ester precursor under basic conditions (1M LiOH) followed by acidification (6M HCl), it was isolated in 73% yield . Its structure includes:

  • A thiazol-2-yl group attached to the sulfamoyl nitrogen.
  • A carbamoyl bridge linking the sulfamoylphenyl and benzoate moieties.
  • A methyl ester at the benzoate’s carboxyl group.

Properties

IUPAC Name

methyl 4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-26-17(23)13-4-2-12(3-5-13)16(22)20-14-6-8-15(9-7-14)28(24,25)21-18-19-10-11-27-18/h2-11H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAPLEXBTQVGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C18H18N4O3SC_{18}H_{18}N_4O_3S. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Compounds containing thiazole moieties have demonstrated significant antibacterial and antifungal effects.
  • Anticancer Properties : Research suggests that such compounds can inhibit tumor growth by targeting specific cancer-related pathways.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit a broad spectrum of antimicrobial activity. For example, this compound has been tested against various bacterial strains with promising results.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

Anticancer Activity

Research indicates that this compound can inhibit the growth of cancer cell lines. In vitro studies have shown:

Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)20Cell cycle arrest in G0/G1 phase
MCF-7 (breast cancer)25Induction of apoptosis

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound). The results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
  • Anticancer Mechanism Investigation : Another research article explored the anticancer mechanisms of thiazole derivatives. It was found that these compounds could modulate the expression of genes involved in apoptosis and cell cycle regulation. Specifically, this compound was shown to downregulate c-Myc, a transcription factor associated with many cancers.
  • Pharmacokinetics Study : A pharmacokinetic analysis revealed that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfamoyl-Benzoate Derivatives

Table 1: Key Analogues and Their Substituents
Compound ID Substituent on Sulfamoyl Group Yield (%) Key Structural Features Source
3y (Target) Thiazol-2-yl 73 Thiazole ring, carbamoyl linkage
3w 4-Nitrophenyl 99 Electron-withdrawing nitro group
3x Pyridin-2-yl 67 Pyridine ring (basic N-atom)
4a–4e Azetidinyl, pyrrolidinyl, etc. 85–92 Cyclic amines (varying ring sizes)
12–14, 51–53 Phenyl, naphthyl, indolyl N/A Bulky aromatic groups
Key Observations:
  • Synthetic Yield : The lower yield of 3y (73%) compared to 3w (99%) suggests steric or electronic challenges in introducing the thiazol-2-yl group during sulfamoylation .
  • Bioactivity Implications : Cyclic amine derivatives (4a–4e ) exhibit higher yields (85–92%), likely due to favorable nucleophilic substitution kinetics, and may offer improved solubility compared to aromatic substituents .

Spectral and Tautomeric Comparisons

Table 2: Spectral Data for Triazole and Thiazole Derivatives
Compound Class IR Absorption (cm⁻¹) NMR Signals (δ, ppm) Tautomeric Form Source
Hydrazinecarbothioamides (e.g., 4–6 ) C=S: 1243–1258; C=O: 1663–1682 NH: 8.5–9.2 (s, 1H) Thione-thiol equilibrium
1,2,4-Triazoles (e.g., 7–9 ) C=S: 1247–1255; no C=O NH: 7.8–8.3 (s, 1H) Thione tautomer dominant
3y (Thiazole derivative) Not reported Aromatic H: 7.2–8.1 (m, 8H) Stable thione form likely
Key Findings:
  • Tautomer Stability : Thione forms dominate in triazole derivatives (7–9 ) due to the absence of ν(S–H) bands (~2500–2600 cm⁻¹) and persistent ν(C=S) signals . This suggests 3y may similarly favor the thione form, enhancing stability.
  • Carbamoyl vs. Triazole : Unlike triazoles (7–15 ), 3y lacks a heterocyclic core but retains a carbamoyl group, which may reduce metabolic degradation compared to triazole-containing drugs .
Table 3: Toxicity and Bioactivity Comparisons
Compound Acute Toxicity (GHS Category) Bioactivity Notes Source
3y (Target) Not reported Structural similarity to cPLA2α inhibitors
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Category 4 (oral, dermal, inhalation) Research use only
Thiophene-benzenesulfonamides Not reported Anti-tubercular activity against MDR strains
Key Insights:
  • Safety : Analogues like methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate exhibit Category 4 acute toxicity, suggesting 3y may require similar handling precautions (e.g., PPE, ventilation) .
  • Bioactivity : While 3y ’s exact bioactivity is unspecified, its sulfamoyl-benzoate core resembles compounds targeting cytosolic phospholipase A2α (cPLA2α) and multidrug-resistant tuberculosis (MDR-TB) .

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